molecular formula C11H10N2O B187648 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 127404-21-1

4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No. B187648
M. Wt: 186.21 g/mol
InChI Key: PVVBFOHONHPONZ-UHFFFAOYSA-N
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Description

“4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, can be achieved through various methods. One such method involves the Claisen–Schmidt condensation of 4′-methylacetophenone . Other methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .


Molecular Structure Analysis

The molecular weight of “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is 186.21 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, show a broad range of chemical and biological properties . They can participate in various chemical reactions, leading to compounds with different biological activities .


Physical And Chemical Properties Analysis

“4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is a white to light brown solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Fluorescent Probing and Detection

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a compound structurally related to 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde, has been utilized as a ratiometric fluorescent probe for cysteine and homocysteine, displaying a significant emission wavelength shift. This indicates its potential in biochemical detection and quantification applications (Lin et al., 2008).

Corrosion Inhibition

Research has explored the application of imidazole-based molecules, including 4-(1H-imidazol-1-yl)benzaldehyde, for corrosion inhibition of carbon steel in acidic medium. These studies highlight the molecule's effectiveness in protecting metal surfaces, underlining its importance in industrial applications (Costa et al., 2021).

Antimicrobial and Antifungal Activities

Compounds derived from 4-(1H-imidazol-1-yl)benzaldehyde have shown promising antimicrobial and antifungal activities. This includes synthesized derivatives displaying significant anti-leishmanial and anti-fungal properties, suggesting potential in developing new therapeutic agents (Hussain et al., 2009).

Luminescence Sensing

Research on lanthanide metal-organic frameworks using derivatives of 4-(1H-imidazol-1-yl)benzaldehyde has demonstrated their effectiveness in luminescence sensing of benzaldehyde-based derivatives. This application is significant in chemical sensing and detection technologies (Shi et al., 2015).

Synthesis of Novel Compounds

Various studies have focused on synthesizing novel compounds using 4-(1H-imidazol-1-yl)benzaldehyde or its derivatives, leading to new chemical entities with potential pharmacological and industrial applications. This includes the synthesis of compounds with potential anticancer properties (Rashid, 2020).

Corrosion Inhibition of Copper

Imidazole-based compounds, including 4-(1H-imidazol-1-yl)benzaldehyde, have been investigated as corrosion inhibitors for copper in acidic medium, demonstrating their protective capabilities and relevance in material science and engineering (Costa et al., 2022).

Safety And Hazards

The safety and hazards associated with “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” include skin irritation, eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

Imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, have become important synthons in the development of new drugs . They are expected to show satisfactory efficacy and safety profiles, making them promising candidates for future drug development .

properties

IUPAC Name

4-(4-methylimidazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-13(8-12-9)11-4-2-10(7-14)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVBFOHONHPONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

CAS RN

127404-21-1
Record name 4-(4-methyl-1Ð?-imidazol-1-yl)-benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.20 g of sodium hydride (a 60% suspension thereof in a mineral oil) was suspended in 150 ml of dimethylformamide to obtain a suspension. 8.62 g of 4-methylimidazol was added to the suspension at a room temperature under stirring in portions. After one hour, 12.4 g of 4-fluorobenzaldehyde was added to the obtained mixture. The obtained mixture was stirred for 4 hours and poured into ice-water. The obtained mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and distilled under a reduced pressure to remove the solvent. The obtained residue was purified by silica gel column chromatography (solvent: chloroform/methanol (50:1)) to obtain a solid product. This solid product was washed with ether to obtain 2.67 g of the title compound as a pale yellow powder (yield: 14%).
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Rennhack, T Jumpertz, J Ness, S Baches… - Bioorganic & medicinal …, 2012 - Elsevier
Supramolecular self-assembly of amyloidogenic peptides is closely associated with numerous pathological conditions. For instance, Alzheimers disease (AD) is characterized by …
Number of citations: 18 www.sciencedirect.com
I Hermecz - Advances in Heterocyclic Chemistry, 2011 - Elsevier
Publisher Summary This chapter covers bi- and tricyclic ring systems, highlighting recent development in the chemistry of bicyclic 6–6 systems containing one bridgehead nitrogen atom …
Number of citations: 9 www.sciencedirect.com
T Mano, RW Stevens, K Ando, K Nakao… - Bioorganic & medicinal …, 2003 - Elsevier
Replacement of the dihydroquinolinone pharmacophore of Zeneca's ZD2138 by ionizable imidazolylphenyl moiety has lead to the discovery of a novel series of potent and orally active …
Number of citations: 75 www.sciencedirect.com
J Qin, W Zhou, X Huang, P Dhondi… - ACS Medicinal …, 2011 - ACS Publications
The synthesis and structure−activity relationship of a novel series of pyrazolopyridines are reported. These compounds represent a new class of γ-secretase modulators that …
Number of citations: 36 pubs.acs.org
J Qin, P Dhondi, X Huang, M Mandal, Z Zhao… - Bioorganic & medicinal …, 2011 - Elsevier
We herein report the discovery of four series of fused 5,6-bicyclic heterocycles as γ-secretase modulators. Synthesis and SAR of these series are discussed. These compounds …
Number of citations: 27 www.sciencedirect.com
C Fischer, S Shah, BL Hughes, GN Nikov… - Bioorganic & medicinal …, 2011 - Elsevier
Synthesis, SAR and evaluation of styrenyl quinazolinones as novel gamma secretase modulators are presented in this communication. Starting from literature and in-house leads we …
Number of citations: 24 www.sciencedirect.com
ZY Sun, T Asberom, T Bara, C Bennett… - Journal of Medicinal …, 2012 - ACS Publications
Cyclic hydroxyamidines were designed and validated as isosteric replacements of the amide functionality. Compounds with these structural motifs were found to be metabolically stable …
Number of citations: 56 pubs.acs.org
JP Caldwell, CE Bennett, TM McCracken… - Bioorganic & Medicinal …, 2010 - Elsevier
The synthesis of a novel series of iminoheterocycles and their structure–activity relationship (SAR) as modulators of γ-secretase activity will be detailed. Encouraging SAR generated …
Number of citations: 39 www.sciencedirect.com

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